molecular formula C11H15N3O2 B2670446 2-Amino-5-(morpholin-4-yl)benzamide CAS No. 93246-58-3

2-Amino-5-(morpholin-4-yl)benzamide

Cat. No.: B2670446
CAS No.: 93246-58-3
M. Wt: 221.26
InChI Key: SGEFKGVHJBBMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(morpholin-4-yl)benzamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is characterized by the presence of an amino group at the second position and a morpholine ring at the fifth position of the benzamide structure. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(morpholin-4-yl)benzamide typically involves the reaction of 2-nitro-5-(morpholin-4-yl)benzoic acid with a reducing agent to convert the nitro group to an amino group. This can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution reactions can introduce various functional groups onto the benzamide ring .

Scientific Research Applications

2-Amino-5-(morpholin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(morpholin-4-yl)benzamide is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-amino-5-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-10-2-1-8(7-9(10)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEFKGVHJBBMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the preparation of compound 25, morpholine was used to afford 29 (0.8 g) as brown powder; MS m/z 221 (M+).
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